molecular formula C13H9ClO2 B1367883 2-Chloro-5-phenylbenzoic acid CAS No. 855207-59-9

2-Chloro-5-phenylbenzoic acid

Cat. No.: B1367883
CAS No.: 855207-59-9
M. Wt: 232.66 g/mol
InChI Key: VQEKSOLICHLCHS-UHFFFAOYSA-N
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Description

2-Chloro-5-phenylbenzoic acid is a chemical compound that belongs to the class of benzoic acids. It is characterized by the presence of a chlorine atom at the second position and a phenyl group at the fifth position on the benzoic acid ring. This compound is widely used in various fields, including medical, environmental, and industrial research .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-5-phenylbenzoic acid can be synthesized through several methods. One common approach involves the Suzuki–Miyaura cross-coupling reaction. This reaction typically uses palladium catalysts and boronic acids to form carbon-carbon bonds. The reaction conditions are generally mild and functional group tolerant, making it a popular choice for synthesizing complex organic molecules .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale Suzuki–Miyaura cross-coupling reactions. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. Additionally, green chemistry approaches, such as using water extract of leaf ash of neem as a reaction medium, have been developed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-phenylbenzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The phenyl group can undergo oxidation to form corresponding quinones.

    Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents under mild conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

    Substitution Reactions: Products include various substituted benzoic acids.

    Oxidation Reactions: Products include quinones and other oxidized derivatives.

    Reduction Reactions: Products include alcohols, aldehydes, and corresponding reduced forms of the compound.

Scientific Research Applications

Organic Synthesis

2-Chloro-5-phenylbenzoic acid serves as an important building block in organic synthesis. It is utilized in the preparation of various derivatives and complex molecules, which can be employed in pharmaceuticals and agrochemicals. Its reactivity allows for the formation of N-substituted derivatives through amination reactions.

Medicinal Chemistry

The compound has been explored for its potential therapeutic applications, particularly in treating inflammatory diseases. Research indicates that derivatives of this compound exhibit anti-inflammatory properties without the side effects commonly associated with steroid-based treatments . This makes it a candidate for developing non-steroidal anti-inflammatory drugs (NSAIDs).

Studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cells, suggesting that it could be developed into a therapeutic agent for cancer treatment . Additionally, its antimicrobial properties have been investigated, indicating potential applications in combating various infections.

Data Table: Applications Overview

Application AreaSpecific Use CaseReference Source
Organic SynthesisBuilding block for complex organic molecules
Medicinal ChemistryAnti-inflammatory drug development
Cancer ResearchInduction of apoptosis in cancer cells
Antimicrobial ActivityPotential treatment for bacterial infections

Case Study 1: Anti-inflammatory Properties

A study conducted on substituted phenylbenzoic acids demonstrated that this compound effectively reduced edema in animal models. The results indicated that the compound could serve as a potent anti-inflammatory agent with fewer side effects compared to traditional steroids .

Case Study 2: Anticancer Activity

In vitro studies have shown that this compound can inhibit the growth of specific cancer cell lines by inducing apoptosis. The mechanism involves the activation of intrinsic apoptotic pathways, making it a promising candidate for further development in cancer therapeutics .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-nitrobenzoic acid
  • 2-Chloro-5-methoxybenzoic acid
  • 2-Chloro-5-aminobenzoic acid

Uniqueness

2-Chloro-5-phenylbenzoic acid is unique due to the presence of both a chlorine atom and a phenyl group on the benzoic acid ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications. Compared to similar compounds, it offers a unique balance of reactivity and stability, which is advantageous in both research and industrial settings .

Biological Activity

2-Chloro-5-phenylbenzoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

This compound is characterized by the presence of a chlorine atom and a phenyl group attached to a benzoic acid backbone. Its molecular formula is C13_{13}H9_{9}ClO2_2, and it has been studied for various applications in organic synthesis and as a potential therapeutic agent.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. One significant target is the enzyme AKR1C1 dehydrogenase, which plays a crucial role in steroid metabolism and the detoxification of xenobiotics. Inhibition of this enzyme can lead to altered levels of steroid hormones and other metabolites, potentially affecting various physiological processes.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. It has been found to induce apoptosis in cancer cell lines, which is a critical mechanism for cancer treatment. The specific pathways involved include the activation of caspases and the modulation of Bcl-2 family proteins, leading to programmed cell death .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. Results indicated that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL, highlighting its potential as an antibacterial agent.
  • Cancer Cell Line Studies : In vitro studies on human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability, with IC50_{50} values reported around 20 µM. The mechanism was linked to mitochondrial dysfunction and increased reactive oxygen species (ROS) production .

Comparative Analysis

A comparison of this compound with similar compounds reveals distinct advantages in terms of potency and selectivity:

CompoundAntimicrobial ActivityAnticancer ActivityNotes
This compoundYesYesInduces apoptosis in cancer cells
3-Chloro-2-hydroxybenzoic acidModerateModerateLess potent than 2-chloro variant
3-Chloro-5-phenylsalicylic acidLimitedYesDifferent mechanism of action

Properties

IUPAC Name

2-chloro-5-phenylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO2/c14-12-7-6-10(8-11(12)13(15)16)9-4-2-1-3-5-9/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQEKSOLICHLCHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00588095
Record name 4-Chloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

855207-59-9
Record name 4-Chloro[1,1′-biphenyl]-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=855207-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-5-phenylbenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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